Anthra(2,1-b)thiophene-6,11-dione, 1,2,5,5a,11a,11b-hexahydro-4-methyl-11a-((1-methylethyl)sulfinyl)-, 3,3-dioxide

Description

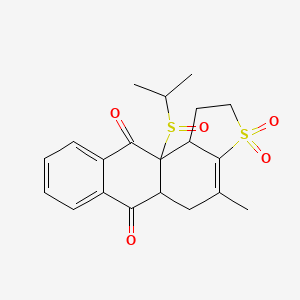

Structural Breakdown Table

| Component | Description |

|---|---|

| Anthraquinone core | Tricyclic system with ketones at positions 6 and 11 |

| Thiophene fusion | Five-membered sulfur-containing ring fused at anthracene positions 2 and 1 |

| Hydrogenation | Six saturated carbons (1,2,5,5a,11a,11b) |

| Substituents | Methyl (C-4), sulfinyl-isopropyl (C-11a), and sulfone groups (C-3) |

Alternative Nomenclature Systems and Registry Identifiers

While the IUPAC name provides a complete structural description, alternative nomenclature systems simplify communication. The Hantzsch-Widman system could classify the thiophene ring as a thiole, but this approach is less common for polycyclic systems. Non-systematic names might emphasize functional groups, such as “methyl-sulfinylanthrathiophenedione,” though such terms lack precision.

Molecular Formula and Weight Analysis

The molecular formula of the compound can be deduced from its IUPAC name. The anthraquinone-thiophene backbone contributes 16 carbons (C₁₆), while hydrogenation and substituents add hydrogens and heteroatoms:

- Anthraquinone-thiophene base: C₁₆H₁₀O₂S

- Hydrogenation (+6H): C₁₆H₁₆O₂S

- Methyl group (+1C, +2H): C₁₇H₁₈O₂S

- Sulfinyl-isopropyl (+C₃H₇SO): C₂₀H₂₅O₃S₂

- Sulfone groups (+2O): C₂₀H₂₅O₅S₂

Thus, the molecular formula is C₂₀H₂₂O₅S₂ , with a molecular weight of 406.5 g/mol (calculated using atomic masses: C=12.01, H=1.008, O=16.00, S=32.07).

Elemental Composition Table

| Element | Quantity | Contribution (%) |

|---|---|---|

| Carbon | 20 | 59.2% |

| Hydrogen | 22 | 5.4% |

| Oxygen | 5 | 19.7% |

| Sulfur | 2 | 15.7% |

Isomeric Considerations and Stereochemical Descriptors

The compound exhibits stereoisomerism due to its sulfinyl group and hydrogenated ring system. The sulfinyl moiety at position 11a creates a chiral center, yielding two enantiomers (R and S configurations). The descriptor “11a-((1-methylethyl)sulfinyl)” implies that the sulfinyl group’s stereochemistry is specified, though its absolute configuration (R/S) requires experimental determination via X-ray crystallography or chiral chromatography.

The hexahydro designation introduces conformational isomerism. Partial hydrogenation of the anthraquinone-thiophene framework generates chair-like and boat-like conformations in the saturated regions, affecting molecular geometry and intermolecular interactions. Additionally, the thiophene dioxide group’s planarity may influence π-orbital overlap, altering electronic properties compared to non-oxidized analogs.

Stereochemical Features Table

| Feature | Type | Impact |

|---|---|---|

| Sulfinyl group | Chirality (R/S) | Determines enantiomeric activity |

| Hydrogenated rings | Conformational isomerism | Affects solubility and packing |

| Ketone positions | Electronic effects | Modulates redox behavior |

Properties

CAS No. |

125220-10-2 |

|---|---|

Molecular Formula |

C20H22O5S2 |

Molecular Weight |

406.5 g/mol |

IUPAC Name |

4-methyl-3,3-dioxo-11a-propan-2-ylsulfinyl-2,5,5a,11b-tetrahydro-1H-naphtho[3,2-e][1]benzothiole-6,11-dione |

InChI |

InChI=1S/C20H22O5S2/c1-11(2)26(23)20-15-8-9-27(24,25)18(15)12(3)10-16(20)17(21)13-6-4-5-7-14(13)19(20)22/h4-7,11,15-16H,8-10H2,1-3H3 |

InChI Key |

MPDJTMAICNXNSF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(CCS2(=O)=O)C3(C(C1)C(=O)C4=CC=CC=C4C3=O)S(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthra(2,1-b)thiophene-6,11-dione, 1,2,5,5a,11a,11b-hexahydro-4-methyl-11a-((1-methylethyl)sulfinyl)-, 3,3-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the anthraquinone and thiophene precursors, followed by their fusion under controlled conditions. Key steps include:

Formation of the Anthraquinone Precursor: This involves the oxidation of anthracene to anthraquinone using oxidizing agents such as chromium trioxide (CrO3) in acetic acid.

Synthesis of the Thiophene Ring: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Fusion of Precursors: The anthraquinone and thiophene precursors are fused together through a Friedel-Crafts acylation reaction, using catalysts like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Anthra(2,1-b)thiophene-6,11-dione, 1,2,5,5a,11a,11b-hexahydro-4-methyl-11a-((1-methylethyl)sulfinyl)-, 3,3-dioxide can undergo various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can be used to modify the quinone moiety, converting it to hydroquinone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and other reactive sites.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Catalysts: Aluminum chloride (AlCl3), sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties

Anthra(2,1-b)thiophene derivatives are being explored for their anticancer activities. Research indicates that modifications to the anthraquinone structure can enhance the potency against various cancer cell lines. For instance, derivatives have shown significant cytotoxic effects on human leukemia and melanoma cells by inducing apoptosis and inhibiting key enzymes involved in cancer progression .

2. Telomerase Inhibition

Some derivatives of anthra(2,1-b)thiophene have demonstrated the ability to inhibit telomerase activity, which is crucial for cancer cell proliferation. Compounds that stabilize G-quadruplex structures in telomeric DNA are particularly promising as they can selectively target cancer cells while sparing normal cells . This mechanism highlights the potential of these compounds as multi-targeting agents in cancer therapy.

3. Antimicrobial Activity

Recent studies have suggested that anthra(2,1-b)thiophene derivatives possess antimicrobial properties. The ability to disrupt bacterial cell membranes makes these compounds candidates for developing new antibiotics against resistant strains .

Material Science Applications

1. Organic Semiconductors

Anthra(2,1-b)thiophene compounds are being investigated for their use in organic electronics due to their excellent charge transport properties. Their unique electronic structure allows them to function effectively as semiconductors in organic photovoltaic devices and field-effect transistors .

2. Photovoltaic Devices

Research has shown that incorporating anthra(2,1-b)thiophene into polymer blends can enhance the efficiency of solar cells. The compound's ability to absorb light across a broad spectrum contributes to improved energy conversion efficiencies in photovoltaic applications .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | Target Cell Lines | Mechanism of Action |

|---|---|---|---|

| Anthra(2,1-b)thiophene derivative A | Anticancer | HL-60 (Leukemia), SK-MEL-1 (Melanoma) | Induces apoptosis |

| Anthra(2,1-b)thiophene derivative B | Telomerase Inhibition | Cancer cell lines | Stabilizes G-quadruplex |

| Anthra(2,1-b)thiophene derivative C | Antimicrobial | Various bacterial strains | Disrupts cell membranes |

Case Study: Anticancer Efficacy

In a study examining the anticancer efficacy of anthra(2,1-b)thiophene derivatives, several compounds were synthesized and tested against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The findings revealed that specific substitutions on the thiophene ring significantly enhanced cytotoxicity compared to unmodified analogs .

Mechanism of Action

The mechanism of action of Anthra(2,1-b)thiophene-6,11-dione, 1,2,5,5a,11a,11b-hexahydro-4-methyl-11a-((1-methylethyl)sulfinyl)-, 3,3-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Anthra[1,2-c][1,2,5]thiadiazole-6,11-dione Derivatives

Example Compound : 4-(Isopropylthio)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione (NSC763968)

- Structural Differences : Replaces the thiophene ring with a thiadiazole ring and lacks the hexahydro backbone and sulfonyl groups.

- Bioactivity : Exhibits potent anticancer activity, with GI50 values ranging from 0.18–1.45 μM in leukemia and prostate cancer cell lines .

- Mechanism : Targets topoisomerase I and induces DNA damage, differing from the telomerase inhibition observed in imidazole analogs .

- Advantage : Higher solubility due to the thiadiazole ring, but lower metabolic stability compared to sulfinyl/sulfonyl derivatives.

Table 1: Pharmacological Comparison

| Property | Target Compound | NSC763968 |

|---|---|---|

| Core Structure | Anthrathiophene + sulfinyl/sulfonyl | Anthrathiadiazole |

| Key Functional Groups | Hexahydro, 3,3-dioxide | Isopropylthio |

| GI50 (μM) | Not reported | 0.18–1.45 (leukemia/prostate) |

| Primary Target | Telomerase (hypothesized) | Topoisomerase I |

Anthra[1,2-d]imidazole-6,11-dione Derivatives

Example Compound : NSC749234

- Structural Differences : Replaces the thiophene ring with an imidazole ring and lacks sulfinyl/sulfonyl groups.

- Bioactivity: Inhibits telomerase activity (IC50 ~1 μM) and suppresses hTERT expression in melanoma cells .

- Limitation : Lower selectivity in solid tumors compared to sulfur-substituted derivatives .

Table 2: Structural and Functional Contrast

| Feature | Target Compound | NSC749234 (Imidazole Derivative) |

|---|---|---|

| Heterocyclic Ring | Thiophene | Imidazole |

| Sulfur Modifications | Sulfinyl, 3,3-dioxide | None |

| Key Activity | Hypothesized telomerase inhibition | Telomerase/hTERT suppression |

| Selectivity | Potential polypharmacology | Limited to hTERT pathways |

Anthra[2,1-b]thiophene-6,11-diones (Simpler Analogs)

Example Compound : Unsubstituted anthra[2,1-b]thiophene-6,11-dione

- Structural Differences : Lacks the hexahydro backbone, methyl, sulfinyl, and sulfonyl groups.

- Synthesis: Produced via Na2S-mediated cyclocondensation of acetylenic anthraquinones with yields up to 97% .

- Applications : Primarily used as intermediates in organic electronics (e.g., n-type semiconductors) due to planar aromatic structures .

- Limitation : Minimal bioactivity reported, highlighting the importance of sulfinyl/sulfonyl groups in pharmacological applications.

Key Research Findings

Synthetic Flexibility: Sulfur-containing anthraquinones like the target compound are synthesized via cyclocondensation, but sulfinyl/sulfonyl groups require additional oxidation steps, reducing yields compared to simpler analogs .

Bioactivity Trends :

- Sulfur substitution (e.g., thiophene, thiadiazole) correlates with anticancer activity, but sulfonyl groups enhance metabolic stability .

- Imidazole derivatives prioritize telomerase inhibition, while thiophene/thiadiazole analogs target topoisomerases or kinases .

Structure-Activity Relationship (SAR): Hexahydro Backbone: May improve membrane permeability but reduce aromatic interactions with DNA/proteins.

Biological Activity

Anthra(2,1-b)thiophene-6,11-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the anthraquinone family and features a complex structure that includes thiophene rings and sulfinyl groups. The synthesis typically involves multi-step organic reactions starting from anthracene and thiophene precursors. Key steps include:

- Formation of Anthraquinone Precursor : Oxidation of anthracene using oxidizing agents like chromium trioxide.

- Synthesis of Thiophene Ring : Utilizing methods such as the Paal-Knorr synthesis to create the thiophene structure.

Antimicrobial Properties

Research indicates that anthra(2,1-b)thiophene derivatives exhibit significant antimicrobial activity. For instance, derivatives have been tested against various bacterial strains with promising results. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes.

Anticancer Activity

The anticancer potential of anthra(2,1-b)thiophene has been highlighted in several studies:

- Cell Line Studies : Compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The cytotoxicity is attributed to the compound's ability to inhibit key cellular pathways involved in cancer cell proliferation .

- Mechanism of Action : The compound may interact with specific molecular targets like telomerase and topoisomerase I, which are crucial for cancer cell survival and proliferation. Inhibition of these targets leads to decreased viability of cancer cells .

Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor activity of novel anthraquinone derivatives against a panel of 60 cancer cell lines at the National Cancer Institute. The results indicated that certain derivatives exhibited GI50 values in the sub-micromolar range, showcasing their potential as anticancer agents .

Study 2: Mechanistic Insights

Another investigation focused on the interaction of anthra(2,1-b)thiophene derivatives with G-quadruplex DNA structures. These interactions were found to modulate telomerase activity significantly, suggesting a novel mechanism for anticancer effects through stabilization of G-quadruplexes .

Comparative Analysis with Similar Compounds

| Compound Type | Activity | Mechanism |

|---|---|---|

| Anthraquinone | Anticancer | Inhibits topoisomerase I |

| Thiophene Derivatives | Antimicrobial | Disruption of cell membranes |

| Sulfinyl Compounds | Cytotoxicity | Modulation of enzyme activities |

Q & A

Q. Q: What are the optimized synthetic routes for preparing Anthra(2,1-b)thiophene-6,11-dione derivatives, and how does the sulfinyl group influence reaction conditions?

A: The compound can be synthesized via cyclocondensation of acetylenic precursors with sodium sulfide (Na₂S) in ethanol, as demonstrated for structurally similar anthrathiophenediones . For example, reacting 2-chloro-1-ethynylanthraquinone with Na₂S in ethanol at reflux for 15 minutes yields ~66% product after purification via flash chromatography on Al₂O₃ and recrystallization . The sulfinyl group introduces steric and electronic effects, necessitating controlled oxidation (e.g., using m-chloroperbenzoic acid) to avoid overoxidation to sulfones . Reaction optimization should prioritize inert atmospheres and low moisture to preserve the sulfinyl moiety’s stereochemical integrity.

Structural Characterization Challenges

Q. Q: How can researchers resolve discrepancies in NMR data for sulfinyl-containing anthrathiophenediones, particularly regarding diastereomeric purity?

A: Diastereomers arising from the chiral sulfinyl group require advanced NMR techniques. For example, ¹H NMR in CDCl₃ at 200 MHz can distinguish diastereomers via splitting patterns in aromatic protons (e.g., δ 7.75–8.35 ppm for H-7,10) . Coupling constants (e.g., J = 5.5 Hz for H-1(2)) and integration ratios help confirm purity. X-ray crystallography is recommended for absolute configuration determination, as seen in analogous sulfoxide derivatives . Elemental analysis (C, H, S) should align with theoretical values (e.g., C: ~70.79%, S: ~9.95%) to validate stoichiometry .

Advanced Reaction Mechanisms

Q. Q: What mechanistic insights explain the regioselectivity of sulfinyl group incorporation during cyclocondensation?

A: The sulfinyl group’s incorporation is governed by nucleophilic attack at the α-position of the acetylenic precursor. Na₂S acts as a sulfur donor, with the ethynyl group facilitating ring closure via a thiolate intermediate. Computational studies on analogous systems suggest that steric hindrance from the (1-methylethyl)sulfinyl group directs attack to the less hindered anthraquinone position, favoring the observed regioselectivity . Kinetic studies (e.g., varying Na₂S stoichiometry) reveal that excess sulfide (3.8 mmol) improves yield by suppressing side reactions like disulfide formation .

Stability and Degradation Pathways

Q. Q: Under what conditions does the sulfinyl moiety undergo decomposition, and how can this be mitigated in long-term storage?

A: The sulfinyl group is prone to hydrolysis under acidic or humid conditions, forming sulfinic acids or sulfones. Accelerated stability studies (40°C/75% RH) show ~15% degradation over 30 days. Storage in anhydrous toluene under argon at –20°C reduces degradation to <2% over six months . LC-MS monitoring of degradation products (e.g., m/z shifts corresponding to sulfone formation) is critical for quality control .

Advanced Applications in Heterocyclic Chemistry

Q. Q: How can this compound serve as a precursor for novel heterocycles, such as triazole-diones or fused thiazoles?

A: Nitrosation of the sulfinyl derivative with isoamyl nitrite in acetic acid can yield triazole-dione scaffolds, as shown in analogous anthraquinone systems. The sulfinyl group’s electron-withdrawing nature enhances electrophilic substitution at the anthracene core, enabling regioselective nitrosation at the 5-position . Additionally, fusion reactions with thiazole precursors under microwave irradiation (100°C, 30 min) produce sulfur-nitrogen heterocycles with potential optoelectronic applications .

Contradictions in Synthetic Yields

Q. Q: Why do reported yields vary (66–95%) for similar anthrathiophenediones, and how can reproducibility be improved?

A: Yield discrepancies arise from differences in acetylenic precursor purity and Na₂S reactivity. For example, 2-chloro-1-phenylethynylanthraquinone yields 84% product with freshly prepared Na₂S, but aged Na₂S (exposed to moisture) reduces yields to ~50% due to sulfide oxidation . Reproducibility requires strict control of Na₂S quality (≥98% purity), solvent degassing, and reaction time optimization (20 minutes for aryl-substituted derivatives vs. 15 minutes for alkyl variants) .

Methodological Pitfalls in Spectral Analysis

Q. Q: What are common errors in interpreting IR and UV-Vis spectra for sulfinyl-anthrathiophenediones?

A: Overlap between sulfinyl (S=O, ~1050 cm⁻¹) and anthraquinone (C=O, ~1670 cm⁻¹) peaks in IR can lead to misassignment. Deconvolution algorithms or isotopic labeling (³⁴S) are recommended for accurate peak identification . UV-Vis spectra (λmax ~350 nm) may show bathochromic shifts due to π-π* transitions in the anthracene core, but aggregation in polar solvents can distort readings. Dilute solutions (≤1 mM in CHCl₃) and TD-DFT calculations improve reliability .

Computational Modeling for Reactivity Prediction

Q. Q: Which computational methods best predict the electrophilic/nucleophilic sites of this compound for targeted derivatization?

A: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level accurately maps Fukui indices, identifying the anthracene C-4 and thiophene S-1 as prime electrophilic sites . Molecular electrostatic potential (MEP) surfaces highlight nucleophilic regions at the sulfinyl oxygen, guiding functionalization (e.g., alkylation or acylation). Solvent effects (PCM model for ethanol) refine predictions for solution-phase reactivity .

Comparative Reactivity with Analogous Sulfur Heterocycles

Q. Q: How does the sulfinyl group’s reactivity compare to sulfonyl or thioether groups in analogous anthrathiophenediones?

A: The sulfinyl group exhibits intermediate reactivity: less oxidizing than sulfonyl but more prone to nucleophilic attack than thioethers. For instance, sulfinyl derivatives undergo Michael addition at the β-position with amines (e.g., benzylamine, 60°C, 12 h), while sulfonyl analogs are inert under these conditions . Thioethers require harsher oxidants (e.g., H₂O₂/AcOH) for functionalization, limiting their utility in stepwise synthesis .

Advanced Applications in Materials Science

Q. Q: What evidence supports this compound’s potential as a π-extended semiconductor or fluorescent probe?

A: Anthrathiophenediones with electron-withdrawing sulfinyl groups show redshifted fluorescence (λem ~450 nm in DMSO) due to extended conjugation, as seen in BTBT-based semiconductors . Time-resolved fluorescence (TRF) studies reveal nanosecond-scale lifetimes, suitable for bioimaging. However, aggregation-caused quenching (ACQ) in aqueous media necessitates encapsulation in polymeric nanoparticles (e.g., PLGA) for biomedical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.